molecular formula C10H11FN4O4 B058451 3'-Deoxy-3'-fluoroinosine CAS No. 117517-20-1

3'-Deoxy-3'-fluoroinosine

Cat. No. B058451
M. Wt: 270.22 g/mol
InChI Key: POYFYFKHABGRAR-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Deoxy-3’-fluoroinosine is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .


Molecular Structure Analysis

The molecular weight of 3’-Deoxy-3’-fluoroinosine is 270.22 and its formula is C10H11FN4O4 . The SMILES representation of its structure is OC[C@@H]1C@@HC@@HC@HC3=C2C(NC=N3)=O)O1 .


Chemical Reactions Analysis

Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .


Physical And Chemical Properties Analysis

The molecular weight of 3’-Deoxy-3’-fluoroinosine is 270.22 and its formula is C10H11FN4O4 . The SMILES representation of its structure is OC[C@@H]1C@@HC@@HC@HC3=C2C(NC=N3)=O)O1 .

Scientific Research Applications

  • Antileishmanial Agent : 3'-Deoxy-3'-fluoroinosine demonstrated potent inhibitory effects against Leishmania tropica and Leishmania donovani, two causative agents of leishmaniasis. It was metabolized by Leishmania promastigotes to 3'-deoxy-3'-fluoroadenosine-5'-triphosphate, indicating a mechanism for its selective toxicity against these parasites. It showed lower toxicity towards mammalian cells, suggesting its potential as an antiparasitic drug (Wataya et al., 1990); (Shin et al., 1995).

  • Synthesis and Molecular Structure Studies : Research has focused on synthesizing various fluorinated nucleosides, including 3'-deoxy-3'-fluoroinosine, and understanding their molecular structures. These studies are crucial for designing new drugs with improved efficacy and reduced toxicity (Adib et al., 1997); (Hakoshima et al., 1981).

  • Antiviral Research : 3'-Deoxy-3'-fluoroinosine has been studied for its antiviral properties, particularly against RNA and DNA viruses. It showed promise in inhibiting various viruses, including those responsible for polio and Coxsackie diseases (Van Aerschot et al., 1989); (Mikhailopulo et al., 1991).

  • Diagnostic Imaging : 3'-Deoxy-3'-fluoroinosine derivatives, especially those labeled with fluorine-18, have been explored for their potential in positron emission tomography (PET) imaging in oncology. They are useful in measuring tumor metabolism and response to therapies (Shields, 2003); (Sohn et al., 2008).

  • Cancer Research : Studies involving 3'-deoxy-3'-fluoroinosine have explored its potential as an anticancer agent, particularly in combination with other drugs. It has been investigated for its synergistic effects with other nucleoside analogs against human immunodeficiency virus (HIV) (Cox et al., 1993).

  • Chemotherapy Monitoring : The use of 3'-deoxy-3'-fluoroinosine derivatives in PET imaging has been studied for early detection of response to chemotherapy, which is critical for personalized cancer treatment (Jensen et al., 2010).

Safety And Hazards

3’-Deoxy-3’-fluoroinosine is for research use only . Synthetic products have potential research and development risk . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

There is a need for more research on the antileishmanial activity of 3’-Deoxy-3’-fluoroinosine . Further studies are also required to understand the conformation and mechanism of formation of these molecules .

properties

IUPAC Name

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYFYFKHABGRAR-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922453
Record name 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxy-3'-fluoroinosine

CAS RN

117517-20-1
Record name 3'-Deoxy-3'-fluoroinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117517201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-3'-fluoroinosine
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3'-Deoxy-3'-fluoroinosine
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3'-Deoxy-3'-fluoroinosine
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Citations

For This Compound
14
Citations
IS Shin, H Tanifuji, Y Arata, Y Morizawa… - Parasitology …, 1995 - Springer
… Abstract We studied the antileishmanial activity of 3'deoxy-3'-fluoroinosine (3'-FI) against Leishmania tropica and L donovani. In in vitro cultivation, the ECs0 values (the concentration of …
Number of citations: 11 link.springer.com
J Bouton, AF d'Almeida, L Maes, G Caljon… - European Journal of …, 2021 - Elsevier
… Additionally, the activity of 3′-deoxy-3′-fluoroinosine 5 and 3′-deoxy-3′-fluoroadenosine 6 against Leishmania parasites has been described in the literature [[40], [41], [42]], further …
Number of citations: 15 www.sciencedirect.com
VH Nguyen, M Tichý, S Rožánková, R Pohl… - Bioorganic & Medicinal …, 2021 - Elsevier
… 3′-Deoxy-3′-fluoroinosine as a potent antileishmanial agent. The metabolism and selective cytotoxic effect of 3′-deoxy-3′-fluoroinosine against Leishmania tropica and L. …
Number of citations: 8 www.sciencedirect.com
Y Wataya, H Tanifuji, F Kubochi… - Nucleic Acids …, 1990 - europepmc.org
… 3'-Deoxy-3'-fluoroinosine is a potent inhibitor for the growth of … In culture, the EC50 values of 3'-deoxy-3'-fluoroinosine are … 3'-Deoxy-3'-fluoroinosine is metabolized by Leishmania …
Number of citations: 2 europepmc.org
K Morishige, T Aji, A Ishii, T Yasuda, Y Wataya - Experimental parasitology, 1995 - Elsevier
… The inhibition of carbocyclic inosine (C-Ino), 3'-deoxyinosine (3'-dI), and 3'-deoxy-3'-fluoroinosine (3'-FI) to Leishmania donovani amastigotes was examined. J774. 1 cells (a mouse …
Number of citations: 11 www.sciencedirect.com
H Montenegro, M Gutiérrez, LI Romero… - Planta …, 2003 - thieme-connect.com
… 3′-Deoxy-3′-fluoroinosine as a potent antileishmanial agent. The metabolism and selective cytotoxic effect of 3′-deoxy-3′-fluoroinosine against Leishmania tropica and L. …
Number of citations: 102 www.thieme-connect.com
IS Shin, Y Wataya - Nucleosides, Nucleotides & Nucleic Acids, 1995 - Taylor & Francis
Nucleoside phosphotransferase, a unique purine salvage enzyme of protozoa Leishmania tropica, was partially purified. The purified sample was nucleosidase free. With this enzyme …
Number of citations: 5 www.tandfonline.com
JE Correa, CH Ríos, A del Rosario Castillo… - Planta …, 2006 - thieme-connect.com
… 3′-Deoxy-3′-fluoroinosine as a potent antileishmanial agent. The metabolism and selective cytotoxic effect of 3′-deoxy-3′-fluoroinosine against Leishmania tropica and L. …
Number of citations: 45 www.thieme-connect.com
MH el Kouni - Pharmacology & therapeutics, 2003 - Elsevier
Parasites are responsible for a wide variety of infectious diseases in human as well as in domestic and wild animals, causing an enormous health and economical blight. Current …
Number of citations: 198 www.sciencedirect.com
İC Balcioğlu, ÜZ Ok, Y Özbel… - Kafkas Univ Vet Fak …, 2012 - academia.edu
Leishmania (L.) tropica is one of the most common species responsible for cutaneous leishmaniasis (CL) in the Old World including Turkey. The pentavalent antimonials are widely …
Number of citations: 6 www.academia.edu

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